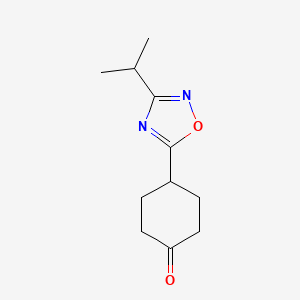
4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)cyclohexan-1-one
Cat. No. B8750081
M. Wt: 208.26 g/mol
InChI Key: LFQDPAZVUVYPEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08188098B2
Procedure details


A mixture of N-hydroxy-isobutyramidine (Intermediate 8; 500 mg, 4.9 mmol) and 4 Å molecular sieves in tetrahydrofuran (15 mL) was stirred for 30 min at room temperature. Sodium hydride (60% dispersion; 204 mg, 5.1 mmol) was added and the mixture was heated to 60° C. for 20 min, and then cooled to room temperature. A solution of 4-oxo-cyclo-hexanecarboxylic acid ethyl ester (TCI America, Portland, Oreg., USA; 1.67 g, 9.8 mmol) in tetrahydrofuran (5 mL) was added. The reaction mixture was heated at reflux for 1 h and then cooled to room temperature and filtered. The solvent was evaporated and the residue was purified by flash chromatography, eluting with 1% methanol/dichloromethane to give 4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-cyclohexanone (630 mg, 62%) as a white solid.




Quantity
1.67 g
Type
reactant
Reaction Step Three


Yield
62%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][NH:2][C:3](=[NH:7])[CH:4]([CH3:6])[CH3:5].[H-].[Na+].C(O[C:13]([CH:15]1[CH2:20][CH2:19][C:18](=[O:21])[CH2:17][CH2:16]1)=O)C>O1CCCC1>[CH:4]([C:3]1[N:7]=[C:13]([CH:15]2[CH2:20][CH2:19][C:18](=[O:21])[CH2:17][CH2:16]2)[O:1][N:2]=1)([CH3:6])[CH3:5] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
ONC(C(C)C)=N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ONC(C(C)C)=N
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
204 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
1.67 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C1CCC(CC1)=O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 30 min at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated to 60° C. for 20 min
|
|
Duration
|
20 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 1 h
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by flash chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 1% methanol/dichloromethane
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)C1=NOC(=N1)C1CCC(CC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 630 mg | |
| YIELD: PERCENTYIELD | 62% | |
| YIELD: CALCULATEDPERCENTYIELD | 61.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
